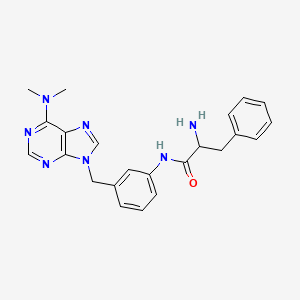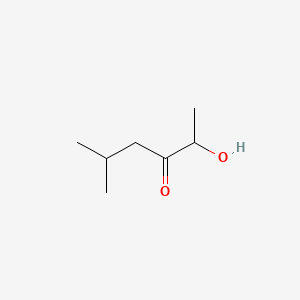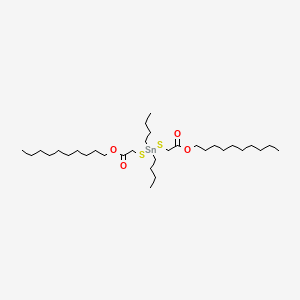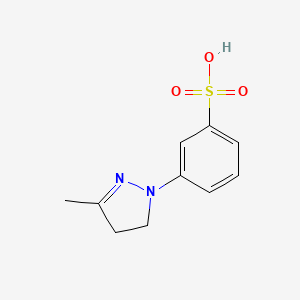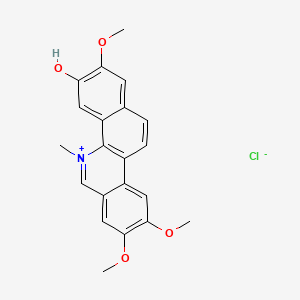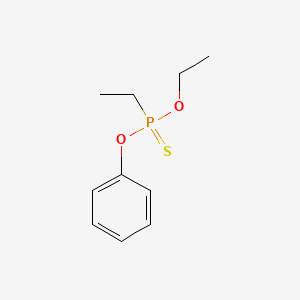
Phosphonothioic acid, ethyl-, O-ethyl O-phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonothioic acid, ethyl-, O-ethyl O-phenyl ester is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by its unique structure, which includes a phosphonothioic acid core with ethyl and phenyl ester groups. It is commonly used in scientific research and industrial applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonothioic acid, ethyl-, O-ethyl O-phenyl ester typically involves the reaction of phosphonothioic acid with ethyl and phenyl alcohols under controlled conditions. One common method includes the esterification of phosphonothioic acid with ethanol and phenol in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonothioic acid, ethyl-, O-ethyl O-phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonothioic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester groups into corresponding alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used to achieve reduction.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonothioic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphonothioic acid, ethyl-, O-ethyl O-phenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of pesticides, flame retardants, and plasticizers due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of phosphonothioic acid, ethyl-, O-ethyl O-phenyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonothioic acid, phenyl-, O-ethyl O-(4-nitrophenyl) ester
- Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester
- Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester
Uniqueness
Phosphonothioic acid, ethyl-, O-ethyl O-phenyl ester is unique due to its specific ester groups, which confer distinct reactivity and functional properties. Compared to similar compounds, it exhibits different chemical behavior and applications, making it valuable in specialized research and industrial contexts.
Eigenschaften
CAS-Nummer |
1497-41-2 |
|---|---|
Molekularformel |
C10H15O2PS |
Molekulargewicht |
230.27 g/mol |
IUPAC-Name |
ethoxy-ethyl-phenoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H15O2PS/c1-3-11-13(14,4-2)12-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
RNHAZMPFIMPAPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(CC)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


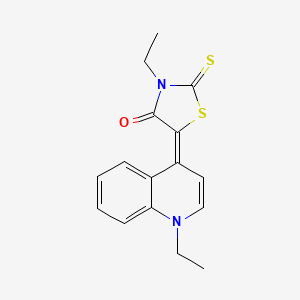
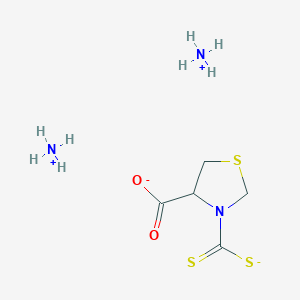
![2-[2-[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12690800.png)
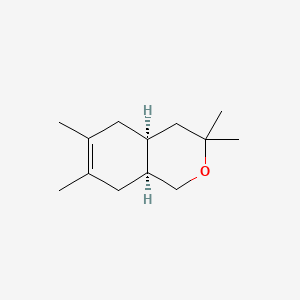
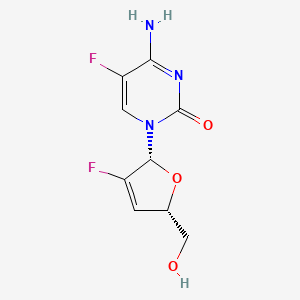

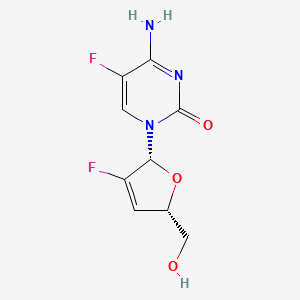
![Acetamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-](/img/structure/B12690838.png)
